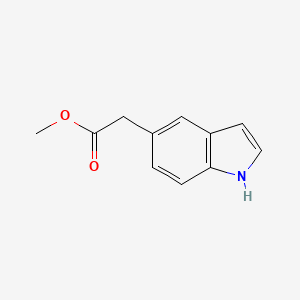
DiBoc TACN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DiBoc TACN is typically synthesized through the protection of TACN with di-tert-butyl dicarbonate (Boc anhydride). The reaction involves the addition of Boc anhydride to TACN in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
DiBoc TACN undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free TACN.
Complexation Reactions: This compound forms stable complexes with metal ions, which are useful in catalysis and coordination chemistry.
Common Reagents and Conditions
Substitution Reactions: Trifluoroacetic acid is commonly used for deprotection.
Complexation Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are used to form metal complexes.
Major Products Formed
Deprotection: Free TACN is obtained after the removal of Boc groups.
Complexation: Metal-TACN complexes are formed, which have applications in catalysis and material science.
Scientific Research Applications
DiBoc TACN has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the development of metal-based drugs for targeted cancer therapy.
Medicine: Utilized in radiopharmaceuticals for imaging and diagnostic purposes.
Industry: Applied in catalysis for polymerization processes and carbon-carbon bond formation.
Mechanism of Action
DiBoc TACN exerts its effects primarily through its ability to form stable complexes with metal ions. The Boc groups protect the nitrogen atoms in TACN, allowing selective reactions at other sites. Upon deprotection, the free TACN can coordinate with metal ions, facilitating various catalytic and coordination processes .
Comparison with Similar Compounds
Similar Compounds
1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3 TACN): A derivative of TACN with methyl groups instead of Boc groups.
Mono-N-Benzyl-TACN: Another TACN derivative with a benzyl group.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A TACN derivative with carboxylate groups.
Uniqueness
DiBoc TACN is unique due to its Boc protecting groups, which provide stability and selectivity in reactions. This makes it particularly useful in applications requiring controlled deprotection and complexation with metal ions .
Properties
IUPAC Name |
ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O4/c1-15(2,3)22-13(20)18-9-7-17-8-10-19(12-11-18)14(21)23-16(4,5)6/h17H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRCCPSVLYCERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde](/img/structure/B2669831.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2669834.png)

![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2669839.png)




![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2669846.png)

![N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2669849.png)


